1-Bromo-1,1,2,2-tetrafluorobutane

Density Physicochemical Properties Fluorinated Building Block

1-Bromo-1,1,2,2-tetrafluorobutane (CAS 127117-30-0) is a halogenated alkane featuring a terminal bromine atom and a CF2-CF2 tetrafluoroethylene segment on a butane backbone. This compound, also known as 1-bromo-1,1,2,2-tetrafluorobutane, is categorized as a fluorinated building block and serves primarily as an intermediate in organic synthesis, with potential applications in the development of pharmaceuticals, agrochemicals, and functional materials.

Molecular Formula C4H5BrF4
Molecular Weight 208.98 g/mol
CAS No. 127117-30-0
Cat. No. B145148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-1,1,2,2-tetrafluorobutane
CAS127117-30-0
Synonyms1-BROMO-1,1,2,2-TETRAFLUOROBUTANE
Molecular FormulaC4H5BrF4
Molecular Weight208.98 g/mol
Structural Identifiers
SMILESCCC(C(F)(F)Br)(F)F
InChIInChI=1S/C4H5BrF4/c1-2-3(6,7)4(5,8)9/h2H2,1H3
InChIKeyCKZRVAPVPPFLQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-1,1,2,2-tetrafluorobutane (CAS 127117-30-0): A Specialized Fluorinated Building Block for Advanced Organic Synthesis


1-Bromo-1,1,2,2-tetrafluorobutane (CAS 127117-30-0) is a halogenated alkane featuring a terminal bromine atom and a CF2-CF2 tetrafluoroethylene segment on a butane backbone . This compound, also known as 1-bromo-1,1,2,2-tetrafluorobutane, is categorized as a fluorinated building block and serves primarily as an intermediate in organic synthesis, with potential applications in the development of pharmaceuticals, agrochemicals, and functional materials .

Why 1-Bromo-1,1,2,2-tetrafluorobutane Cannot Be Replaced by Common Bromoalkanes or Partially Fluorinated Analogs


Generic substitution with a standard alkyl bromide or a partially fluorinated analog is not feasible due to the unique reactivity and physicochemical profile conferred by the CF2-CF2 tetrafluoroethylene segment. This specific fluorinated moiety imparts distinct stability, lipophilicity, and electronic effects that are critical for downstream applications. While simple bromoalkanes lack the fluorine-induced metabolic stability and altered pharmacokinetics, analogs with fewer fluorine atoms exhibit different electronic properties and leaving group abilities . The precise fluorine substitution pattern is crucial for the intended synthetic transformations and performance of final products [1].

Quantitative Evidence Guide for 1-Bromo-1,1,2,2-tetrafluorobutane vs. Key Comparators


Density Comparison of 1-Bromo-1,1,2,2-tetrafluorobutane vs. 1-Bromo-1,1,2,2-tetrafluoroethane

The density of 1-Bromo-1,1,2,2-tetrafluorobutane is a key differentiator from its shorter-chain analog, 1-Bromo-1,1,2,2-tetrafluoroethane, impacting its behavior in biphasic reactions and physical separation processes [1][2].

Density Physicochemical Properties Fluorinated Building Block

Boiling Point Range of 1-Bromo-1,1,2,2-tetrafluorobutane vs. 1-Bromo-4-fluorobutane

The boiling point range of 1-Bromo-1,1,2,2-tetrafluorobutane (134-144°C) [1] distinguishes it from mono-fluorinated bromobutanes, such as 1-Bromo-4-fluorobutane (134-135°C) , offering a different volatility profile that can be advantageous in solvent selection and reaction temperature optimization.

Boiling Point Volatility Reaction Conditions

LogP Comparison of 1-Bromo-1,1,2,2-tetrafluorobutane vs. 1-Bromo-4-fluorobutane

The calculated LogP value for 1-Bromo-1,1,2,2-tetrafluorobutane is 3.02 [1], which is significantly higher than that of less fluorinated analogs like 1-Bromo-4-fluorobutane (estimated LogP ~1.4-1.8, based on class inference), indicating substantially increased lipophilicity .

Lipophilicity LogP Drug Discovery

Nucleophilic Tetrafluoroethylation Capability of 1-Bromo-1,1,2,2-tetrafluorobutane

1-Bromo-1,1,2,2-tetrafluorobutane serves as a direct precursor for the generation of a tetrafluoroethylenated organozinc reagent via metalation, which undergoes efficient cross-coupling reactions with various electrophiles, including aryl iodides and acyl chlorides . This capability for nucleophilic tetrafluoroethylation is a defining feature of this class of tetrafluoroalkyl bromides and is not shared by non-fluorinated or mono-fluorinated alkyl bromides [1].

Cross-Coupling Organometallic Tetrafluoroethylation

Purity Specification of 1-Bromo-1,1,2,2-tetrafluorobutane vs. Generic Bromoalkanes

Commercial suppliers specify the purity of 1-Bromo-1,1,2,2-tetrafluorobutane, typically providing it with a GC purity of 98% or a minimum purity specification of 95% . This quantitative purity benchmark is essential for reliable synthetic outcomes and is a key differentiator when comparing vendors for procurement, as lower-purity generic bromoalkanes can introduce byproducts and side reactions.

Purity Quality Control GC Assay

Structural Differentiation from 1-Bromo-1,1,2,2-tetrafluoroethane and 1-Bromo-1,1,2-trifluorobutane

1-Bromo-1,1,2,2-tetrafluorobutane (C4H5BrF4) is structurally distinct from its closest analogs. Compared to 1-Bromo-1,1,2,2-tetrafluoroethane (C2HBrF4), it possesses an extended butane chain, which provides greater steric bulk and alters physicochemical properties. Compared to 1-Bromo-1,1,2-trifluorobutane (C4H6BrF3), it contains an additional fluorine atom, leading to enhanced electronic effects .

Molecular Structure Chain Length Fluorination Pattern

Optimal Research and Industrial Application Scenarios for 1-Bromo-1,1,2,2-tetrafluorobutane


Synthesis of Tetrafluoroethylene-Containing Pharmaceutical Intermediates

The compound's established role as a precursor for nucleophilic tetrafluoroethylation, as supported by class-level evidence [1], makes it a strategic starting material for medicinal chemists seeking to incorporate a CF2-CF2 moiety into drug candidates. The significantly higher calculated LogP (3.02) compared to mono-fluorinated analogs [2] directly supports its use in optimizing the lipophilicity and metabolic stability of lead compounds in drug discovery programs .

Development of Advanced Fluorinated Functional Materials

The unique CF2-CF2 structural motif within 1-Bromo-1,1,2,2-tetrafluorobutane is valuable for creating novel functional materials, such as specialized fluoropolymers or surface treatments. Patents in the field of bromofluorocarbons and fluorinated surface layers [3] suggest this compound can serve as a building block for introducing desirable properties like chemical resistance, low surface energy, or specific electronic characteristics into advanced materials [4].

Nucleophilic Tetrafluoroethylation in Complex Molecule Synthesis

This compound is a key reagent for nucleophilic tetrafluoroethylation, a specialized synthetic transformation [1]. Its ability to form stable organometallic intermediates that react with a broad scope of electrophiles (e.g., aldehydes, ketones, CO2, cyclic sulfates) makes it a critical tool for synthetic organic chemists building complex fluorinated molecules, a capability not shared by standard, non-fluorinated alkyl bromides.

Technical Documentation Hub

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